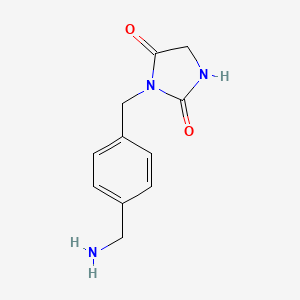
3-(4-(Aminomethyl)benzyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(AMINOMETHYL)PHENYL]METHYL}IMIDAZOLIDINE-2,4-DIONE is a chemical compound with the molecular formula C11H14N3O2 It is known for its unique structure, which includes an imidazolidine-2,4-dione core linked to a phenyl group via an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(AMINOMETHYL)PHENYL]METHYL}IMIDAZOLIDINE-2,4-DIONE typically involves the reaction of 4-(aminomethyl)benzylamine with imidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-{[4-(AMINOMETHYL)PHENYL]METHYL}IMIDAZOLIDINE-2,4-DIONE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(AMINOMETHYL)PHENYL]METHYL}IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the imidazolidine-2,4-dione core to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-{[4-(AMINOMETHYL)PHENYL]METHYL}IMIDAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[4-(AMINOMETHYL)PHENYL]METHYL}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The imidazolidine-2,4-dione core may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-(aminomethyl)phenyl)methanol
- **4-(aminomethyl)benzylamine
- **Imidazolidine-2,4-dione derivatives
Uniqueness
3-{[4-(AMINOMETHYL)PHENYL]METHYL}IMIDAZOLIDINE-2,4-DIONE is unique due to its specific structure, which combines an imidazolidine-2,4-dione core with a phenyl group linked via an aminomethyl bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-[[4-(aminomethyl)phenyl]methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c12-5-8-1-3-9(4-2-8)7-14-10(15)6-13-11(14)16/h1-4H,5-7,12H2,(H,13,16) |
InChI Key |
JXWWKIBJJKJBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


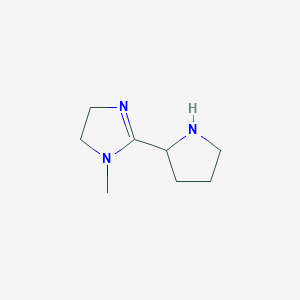
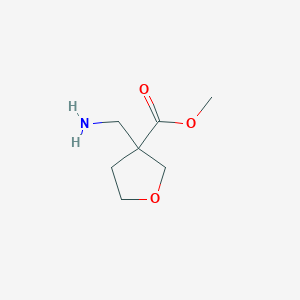
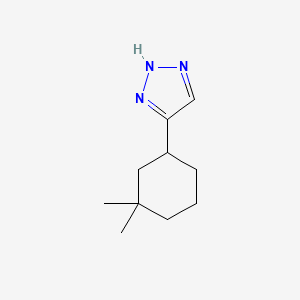

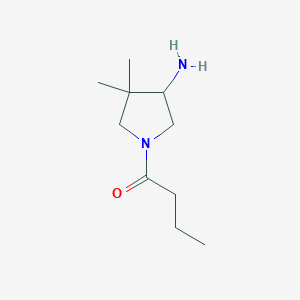
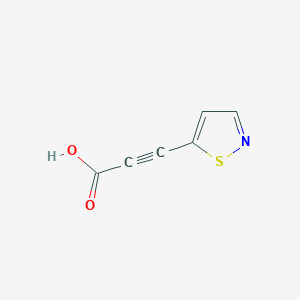
![7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B15253729.png)
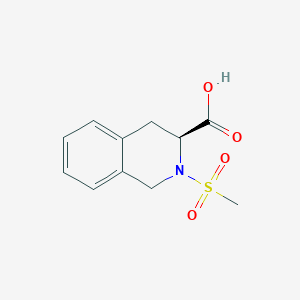
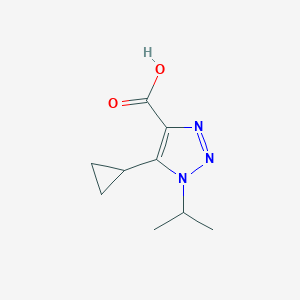
![4-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B15253748.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B15253759.png)
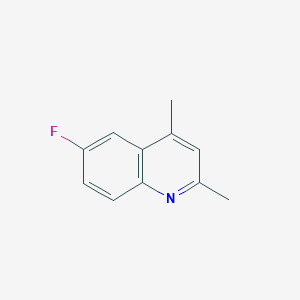
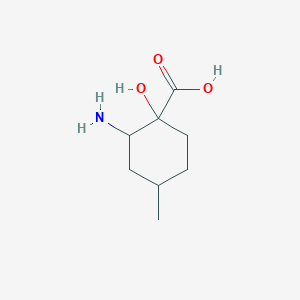
![benzyl(2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylatehydrochloride](/img/structure/B15253779.png)
